molecular formula C15H18N6 B5442427 4-(4-methylpiperazin-1-yl)-6,7-dihydro-5H-pyrimido[5,4-a]pyrrolizine-9-carbonitrile

4-(4-methylpiperazin-1-yl)-6,7-dihydro-5H-pyrimido[5,4-a]pyrrolizine-9-carbonitrile

Cat. No. B5442427
M. Wt: 282.34 g/mol
InChI Key: CYMHGRTXVYQTPO-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a piperazine ring and a pyrimido[5,4-a]pyrrolizine ring. The presence of these functional groups suggests that this compound may have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the piperazine ring and the pyrimido[5,4-a]pyrrolizine ring. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The piperazine ring is a six-membered ring containing two nitrogen atoms, while the pyrimido[5,4-a]pyrrolizine ring is a larger, fused ring system .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific structure and functional groups present. For example, the presence of the piperazine ring could influence its solubility and reactivity .

Future Directions

The study and development of new piperazine derivatives is an active area of research, due to their interesting chemical and biological properties. Future research could involve the synthesis of new derivatives, the study of their properties, and the exploration of their potential applications .

properties

IUPAC Name

1-(4-methylpiperazin-1-yl)-8,9-dihydro-7H-pyrimido[5,4-a]pyrrolizine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N6/c1-19-5-7-20(8-6-19)15-13-11-3-2-4-21(11)12(9-16)14(13)17-10-18-15/h10H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYMHGRTXVYQTPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC=NC3=C(N4CCCC4=C32)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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